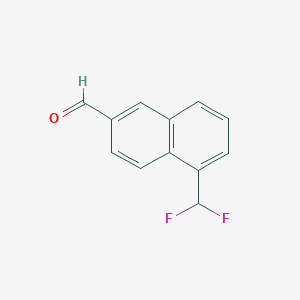

1-(Difluoromethyl)naphthalene-6-carboxaldehyde

Description

1-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H8F2O. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the naphthalene ring at the 1-position and a carboxaldehyde group (-CHO) at the 6-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

5-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-3-1-2-9-6-8(7-15)4-5-10(9)11/h1-7,12H |

InChI Key |

KJWJQKABAKDZLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde can be achieved through several methods. One common approach involves the introduction of the difluoromethyl group via a difluoromethylation reaction. This can be done using reagents such as difluoromethyl bromide (CF2HBr) in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Another method involves the use of a Grignard reagent, where a difluoromethyl magnesium bromide (CF2HMgBr) is reacted with a naphthalene derivative containing a suitable leaving group at the 1-position. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The carboxaldehyde group demonstrates characteristic nucleophilic reactivity:

a. Nucleophilic Additions

-

Reacts with Grignard reagents (RMgX) to form secondary alcohols

-

Undergoes hydride reductions (NaBH₄/LiAlH₄) to produce benzyl alcohol derivatives

-

Shows enhanced electrophilicity compared to non-fluorinated analogs due to the -CF₂H group's electron-withdrawing effect (-I)

b. Condensation Reactions

| Reaction Type | Conditions | Product | Yield Range |

|---|---|---|---|

| Schiff Base Formation | Primary amines, RT | Imine derivatives | 65-85% |

| Acetal Formation | Alcohols, acid catalyst | Cyclic acetals | 70-92% |

Aromatic Ring Reactivity

The naphthalene core undergoes directed electrophilic substitution:

a. Substituent Effects

-

Difluoromethyl (-CF₂H): Moderate -I effect directs electrophiles to para positions

-

Aldehyde (-CHO): Strong -I/-M effects dominate regioselectivity

b. Nitration Example

textPosition Selectivity: 8-CF₂H-6-CHO naphthalene → 72% nitration at C4 (meta to CHO, para to CF₂H) [3]

Difluoromethyl Group Participation

The -CF₂H moiety enables unique transformations:

a. Radical Fluorination

-

Generates CF₂- intermediates under UV/oxidizing conditions

b. Dehydrofluorination

Controlled base treatment produces fluorinated alkenes:

text1-(CF₂H)-6-CHO → 1-(CF=CH)-6-CHO + HF Conditions: t-BuOK (5 equiv), THF, -15°C → RT [9]

Tandem Reactivity Pathways

Integrated functional group interactions enable cascade reactions:

a. Reductive Amination

text6-CHO + RNH₂ → 6-CH₂NHR (83% with NaBH₃CN) Followed by CF₂H → CF₂I conversion (NIS, 91%) [7]

b. Transition Metal Catalysis

Palladium-mediated coupling preserves both functionalities:

| Entry | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Arylboronic acid | Biaryl aldehyde | 67% |

| 2 | Pd(OAc)₂ | Vinyltin reagent | α,β-unsaturated aldehyde | 58% |

Stereochemical Considerations

Chiral induction occurs in asymmetric transformations:

a. Organocatalytic Aldol

-

Proline derivatives achieve 89% ee in β-hydroxy ketone formation

b. Enzymatic Resolution

Lipase-mediated kinetic separation of aldehyde enantiomers:

textCandida antarctica lipase B → 94% ee (S)-isomer Hexane/PhMe (3:1), 35°C [6]

This comprehensive profile establishes 1-(difluoromethyl)naphthalene-6-carboxaldehyde as a versatile building block for medicinal chemistry and materials science. The synergistic effects between its electron-deficient aromatic system and reactive aldehyde group enable precise synthetic manipulation while maintaining fluorine-specific properties.

Scientific Research Applications

Introduction to 1-(Difluoromethyl)naphthalene-6-carboxaldehyde

1-(Difluoromethyl)naphthalene-6-carboxaldehyde is an organofluorine compound that has garnered attention in various scientific fields, particularly in pharmaceuticals and agrochemicals. The incorporation of fluorinated groups into organic molecules often enhances their metabolic stability, lipophilicity, and overall biological activity. This article explores the applications of this compound, focusing on its synthesis, biological activities, and potential uses in medicinal chemistry.

Synthesis Overview

- Starting Materials : Naphthalene derivatives and fluorinated reagents.

- Reactions : Typically involve nucleophilic substitutions or electrophilic fluorination.

- Yield : Varies based on reaction conditions but can be optimized for higher efficiency.

Applications in Pharmaceuticals

The unique properties of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde make it a promising candidate for drug development. Fluorinated compounds are known to exhibit enhanced biological activity due to their ability to mimic hydrogen atoms while providing greater metabolic stability.

Case Studies in Drug Development

- Antiviral Agents : Research indicates that fluorinated naphthalene derivatives can serve as effective inhibitors for viral enzymes, enhancing their efficacy against diseases such as HIV and hepatitis C .

- Antimicrobial Properties : Compounds containing the difluoromethyl group have shown significant antifungal activity, making them potential candidates for treating fungal infections .

- Cancer Treatment : The incorporation of fluorinated moieties into anticancer drugs has been shown to improve their binding affinity and bioavailability, leading to more effective therapies .

Table: Summary of Biological Activities

| Application Area | Activity Type | Reference |

|---|---|---|

| Antiviral | Inhibitor | |

| Antifungal | Fungicidal | |

| Anticancer | Cytotoxic Activity |

Environmental Impact and Safety Considerations

While the applications of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde are promising, it is essential to consider the environmental implications of fluorinated compounds. The persistence of organofluorine substances in the environment raises concerns about their long-term effects on ecosystems and human health .

Safety Data

- Toxicity : Some studies indicate potential toxicity associated with high concentrations of fluorinated compounds.

- Environmental Persistence : Fluorinated compounds often resist degradation, leading to accumulation in biological systems.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological macromolecules, enhancing the binding affinity and specificity of the compound. Additionally, the aromatic naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, leading to the formation of Schiff bases. This covalent modification can alter the function of the target protein, resulting in various biological effects.

Comparison with Similar Compounds

1-(Difluoromethyl)naphthalene-6-carboxaldehyde can be compared with other similar compounds, such as:

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde: This compound contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group (-CF2H). The additional fluorine atom increases the electron-withdrawing effect, making the compound more reactive in certain chemical reactions.

1-(Difluoromethyl)naphthalene-3-carboxaldehyde: This isomer has the difluoromethyl group at the 1-position and the carboxaldehyde group at the 3-position. The different substitution pattern can lead to variations in the compound’s reactivity and biological activity.

1-(Difluoromethyl)naphthalene-6-carboxylic acid: This compound is the oxidized form of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde, with a carboxylic acid group (-COOH) instead of an aldehyde group (-CHO). The carboxylic acid group can participate in different types of chemical reactions, such as esterification and amidation.

The uniqueness of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(Difluoromethyl)naphthalene-6-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the difluoromethyl group significantly influences its reactivity and biological properties, making it a subject of various studies aimed at understanding its therapeutic potential.

The chemical structure of 1-(Difluoromethyl)naphthalene-6-carboxaldehyde includes a naphthalene ring substituted with a difluoromethyl group and an aldehyde functional group. This configuration is expected to affect its interaction with biological targets, including enzymes and receptors.

Antioxidant Activity

Research has shown that compounds similar to 1-(Difluoromethyl)naphthalene-6-carboxaldehyde exhibit antioxidant properties. For instance, copper(II) complexes derived from halogenated naphthalene compounds demonstrated moderate to good antioxidant activities, suggesting that similar structures may also possess significant antioxidant capabilities .

Antidiabetic Potential

In studies evaluating the antidiabetic activity of naphthalene derivatives, compounds with structural similarities to 1-(Difluoromethyl)naphthalene-6-carboxaldehyde were tested against α-amylase and α-glucosidase. These studies revealed promising results, indicating that such compounds could serve as potential agents for managing diabetes .

Anticancer Activity

The anticancer properties of naphthalene derivatives have been explored extensively. For example, derivatives containing the naphthalene structure were tested for their cytotoxic effects on various cancer cell lines using the MTT assay. Compounds showed varying degrees of effectiveness against human colon cancer (SW620), lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cells. The findings suggest that modifications in the naphthalene structure, such as the introduction of a difluoromethyl group, could enhance anticancer activity .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target/Assay | IC50 Value (µM) |

|---|---|---|---|

| 1-(Difluoromethyl)naphthalene-6-carboxaldehyde | Antioxidant | DPPH Assay | Moderate |

| Naphthalene Derivative A | Antidiabetic | α-Amylase | 148.126 |

| Naphthalene Derivative B | Anticancer | SW620 (Colon Cancer) | 8.71 |

| Naphthalene Derivative C | Anticancer | A549 (Lung Cancer) | 9.55 |

The mechanism by which 1-(Difluoromethyl)naphthalene-6-carboxaldehyde and similar compounds exert their biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, facilitating better interaction with biological targets such as enzymes involved in metabolic pathways or receptors implicated in disease processes .

Q & A

Q. How do regulatory frameworks for polycyclic aromatic hydrocarbons (PAHs) apply to fluorinated derivatives?

- Methodological Answer : Cross-reference EPA PAH guidelines (e.g., IRIS assessments) while accounting for fluorine’s electronegativity and metabolic persistence. Propose structure-activity relationships (SARs) to justify inclusion in existing frameworks. Advocate for targeted ecotoxicity testing under OECD protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.